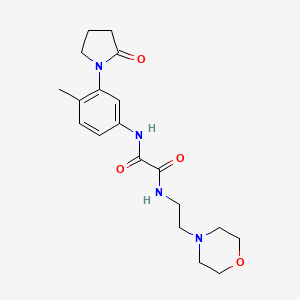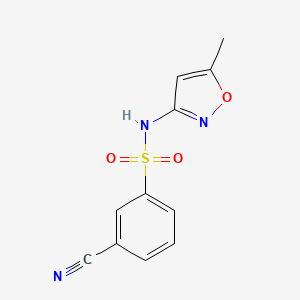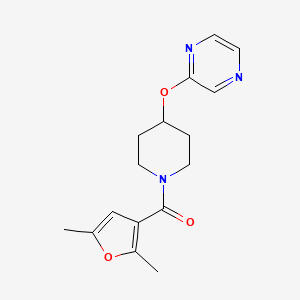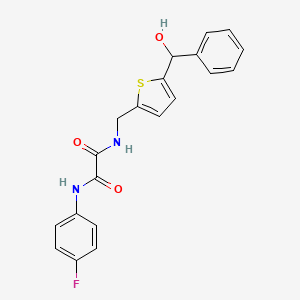
5-Isothiocyanato-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isothiocyanato-2-methylpyridine is a chemical compound with the formula C7H6N2S . It is used for research purposes .
Synthesis Analysis
Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable isothiocyanate synthesis has been developed by amine catalyzed sulfurization of isocyanides with elemental sulfur . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a functional group found in compounds with the formula R−N=C=S . The N=C and C=S distances are 117 and 158 pm respectively .Chemical Reactions Analysis
Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon . The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Applications
The use of isothiocyanate compounds, including structures related to 5-isothiocyanato-2-methylpyridine, in chemical synthesis is well-documented. For instance, copper-catalyzed aerobic oxidative annulation reactions employ 2-aminopyridine/amidine with isothiocyanate to synthesize 5-amino/imino-substituted 1,2,4-thiadiazoles. This method, highlighting C-N/N-S bond formations, offers a broad substrate scope under mild conditions, demonstrating the chemical versatility of isothiocyanate compounds in synthesizing complex heterocycles with potential applications in pharmaceuticals and materials science (Wentao Yu et al., 2018).
Biological Studies
Isothiocyanates, including derivatives and structurally related compounds, are explored for their biological activities. Notably, 2-aminothiazoles, which can be synthesized using isothiocyanate reactions, have shown promising antiprion activity in neuroblastoma cell lines. This suggests the potential of isothiocyanate derivatives in developing therapeutics for prion diseases, emphasizing the biomedical significance of these compounds (Alejandra Gallardo-Godoy et al., 2011).
Material Science
In material science, the synthesis and characterization of anionic transition metal isothiocyanate complexes from metal powders and thiourea have been reported. Such complexes, involving 4-methylpyridine (a structural relative of this compound), have been studied for their structural properties. The formation of these complexes through in-situ generation of isothiocyanate ligands showcases the application of isothiocyanate chemistry in material science, potentially leading to novel materials with unique properties (Jerry D. Harris et al., 2002).
Wirkmechanismus
Target of Action
Isothiocyanates (itcs), a class of compounds to which 5-isothiocyanato-2-methylpyridine belongs, are known for their antimicrobial properties against human pathogens .
Mode of Action
Itcs are known to exhibit their bioactivity through their ability to regulate transcription factors, signaling pathways, cell cycle, and apoptosis .
Biochemical Pathways
Itcs are products of hydrolysis of glucosinolates (gsls), secondary metabolites found in plants from the brassicaceae family .
Result of Action
Itcs are known for their well-defined indirect antioxidant and antitumor properties .
Action Environment
It is known that the bioactivity of itcs can be influenced by factors such as temperature .
Safety and Hazards
5-Isothiocyanato-2-methylpyridine is classified as a hazardous substance . It has a signal word of “Danger” and is classified as Class 6.1 . The precautionary statements include P261-P264-P270-P280-P285-P302+P352-P304+P341-P305+P351+P338-P310-P330-P332+P313-P362-P501 . The hazard statements include H302-H315-H318-H334 .
Zukünftige Richtungen
Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis . Future research could focus on developing a synthetic method for isothiocyanates with low toxicity, safety, low cost, and high output rate .
Biochemische Analyse
Biochemical Properties
Isothiocyanates, including 5-Isothiocyanato-2-methylpyridine, have been shown to have antimicrobial properties and their mechanism of action against human pathogens has been studied
Cellular Effects
. They have been shown to be effective against important human pathogens, including bacteria with resistant phenotypes .
Molecular Mechanism
The major mechanisms by which isothiocyanates confer protection involve induction of stress response pathways that restore the cellular redox and protein homeostasis, and contribute to resolution of inflammation
Metabolic Pathways
Isothiocyanates are derived from glucosinolate phytochemical precursors through a process of enzymatic hydrolysis
Eigenschaften
IUPAC Name |
5-isothiocyanato-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-6-2-3-7(4-8-6)9-5-10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAODYMCMUGIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2772129.png)
![tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate](/img/no-structure.png)








![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772148.png)
![1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2772149.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2772151.png)

